6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride
Overview
Description
6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride is a chemical compound with the molecular formula C7H13Cl2N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is often used in research and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride involves several steps. One common method includes the reaction of 6-methoxy-2-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Chemical Reactions Analysis
6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water or organic solvents, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a component in drug formulations.
Mechanism of Action
The mechanism of action of 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride can be compared with other similar compounds, such as:
6-Methoxy-2-methylamino-3-aminopyridine: This compound shares a similar structure but lacks the hydrochloride salt form, which can affect its solubility and reactivity.
2,3-Pyridinediamine derivatives: These compounds have variations in the substituents on the pyridine ring, leading to differences in their chemical and biological properties
Properties
IUPAC Name |
6-methoxy-2-N-methylpyridine-2,3-diamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.ClH/c1-9-7-5(8)3-4-6(10-7)11-2;/h3-4H,8H2,1-2H3,(H,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWWVJJDKDCXFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=N1)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83732-72-3 | |
Record name | 2-Methylamino-3-amino-6-methoxypyridine dihydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83732-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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